[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride
Description
[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of cyclopropylamine, where the cyclopropyl ring is substituted with two ethyl groups at the 2-position and a methyl group at the amine nitrogen.
Properties
IUPAC Name |
(2,2-diethylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8(4-2)5-7(8)6-9;/h7H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJNALKQUWBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1CN)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Diethylcyclopropyl)methyl]amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of cyclopropylamine with diethyl sulfate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:
Alkylation: Cyclopropylamine is reacted with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Hydrochloride Formation: The resulting diethylcyclopropylamine is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in the presence of a base like triethylamine at room temperature.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Substituted amines or amides
Scientific Research Applications
[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of [(2,2-Diethylcyclopropyl)methyl]amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, as an amine, it can act as a ligand for certain receptors or as a substrate for enzymatic reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: The parent compound, which lacks the diethyl and methyl substitutions.
Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen.
Methylamine: A primary amine with a single methyl group attached to the nitrogen.
Uniqueness
[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique cyclopropyl structure, which influences its interaction with biological systems. The compound has the following chemical formula:
- Molecular Formula: C₉H₁₈ClN
- Molecular Weight: 175.70 g/mol
The biological activity of this compound is primarily linked to its ability to interact with neurotransmitter systems. It is believed to act as a modulator of cholinergic transmission, potentially influencing neuromuscular function and neurotoxin interactions.
Neurotoxin Interaction
Research indicates that compounds similar to methylamine hydrochloride can antagonize the effects of clostridial neurotoxins. For instance, studies have shown that methylamine hydrochloride can inhibit the internalization of these toxins at specific concentrations, thereby preventing neuromuscular blockade without inactivating the toxins themselves .
Biological Activity Data
The biological activity of this compound has been assessed through various in vitro and in vivo studies. The following table summarizes key findings regarding its biological activity:
Case Studies
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Case Study on Neuromuscular Blockade
- A study conducted by Simpson et al. evaluated the effectiveness of methylamine hydrochloride in counteracting the effects of botulinum toxin. Results indicated that at concentrations between 8-10 mM, the compound significantly reduced the onset of paralysis caused by the toxin without causing irreversible tissue damage.
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Cholinergic Modulation
- Another investigation focused on the role of this compound in enhancing cholinergic signaling. The findings suggested that at lower concentrations, the compound could enhance neurotransmitter release at synapses, potentially offering therapeutic benefits in conditions characterized by impaired cholinergic function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
